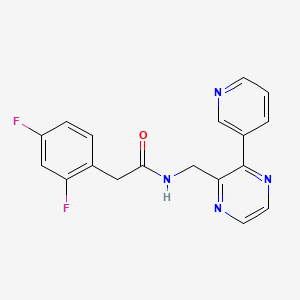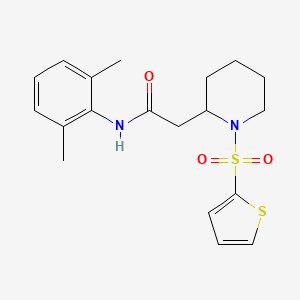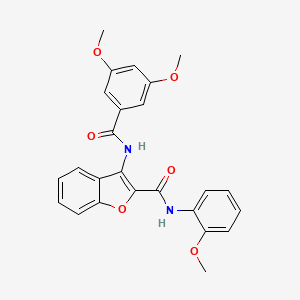
4-环丙基-1H-吡咯-2-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” involves the use of copper chromite in quinoline at 180°C for 1 hour under microwave irradiation . The reaction mixture is then purified by silica gel column chromatography eluting with chloroform . The yield of this reaction is approximately 66% .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” consists of a pyrrole ring attached to a cyclopropyl group and a carboxylate group . The InChI Key for this compound is QTUAIBRPGOPEFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.08 . Its water solubility is 1.27 mg/ml .科学研究应用
Natural Product Isolation and Origins
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate (abbreviated as Py-2-C ) has been isolated from several natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, it shares a structural skeleton with pyrraline, a well-known diabetes molecular marker. Pyrraline is produced through sequential reactions in vivo, emphasizing the significance of the Py-2-C skeleton .
Physiological Activities and Health Implications
The biological functions of molecules containing the Py-2-C group are diverse. Researchers have explored their physiological activities, including potential health benefits. While more studies are needed, Py-2-C derivatives may contribute to overall well-being and could be relevant in preventive treatments for lifestyle-related diseases such as diabetes, heart disease, and cancer .
Advanced Glycation End Products (AGEs) and Diabetes
In the context of diabetes, Py-2-C is linked to the formation of advanced glycation end products (AGEs). These AGEs result from complex reactions between glucose and amino acids. Early detection of diabetes often involves monitoring metabolites produced during these reactions. Py-2-C derivatives, including pyrraline, play a role in this process .
Chemical and Organic Intermediates
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate serves as a chemical and organic intermediate. Its applications extend beyond natural product research. Researchers use it in synthetic pathways to create more complex compounds or modify existing ones .
Anticancer Potential
While not directly studied for its anticancer properties, related pyrrole derivatives have shown promise. Researchers have explored pyrrole-containing compounds in cancer therapy due to their unique structures and potential interactions with cellular processes. Further investigations into Py-2-C’s effects on cancer cells are warranted .
Flavor and Fragrance Chemistry
Interestingly, certain pyrrolyl esters, including derivatives of Py-2-C, exhibit distinct odor characteristics. For example, benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate have sweet and acid aromas. These compounds find applications in flavor and fragrance industries .
安全和危害
属性
IUPAC Name |
methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-7(5-10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUAIBRPGOPEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)


![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)
![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)
![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)

![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)